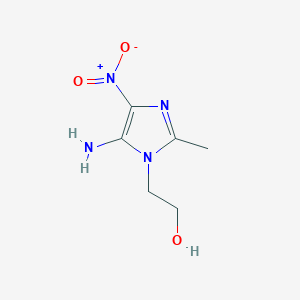
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . Another method involves the use of a Schiff’s base complex nickel catalyst in a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave-assisted reactions can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, benzil, and aldehydes. Reaction conditions often involve the use of catalysts such as nickel or copper and may be conducted under microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Aplicaciones Científicas De Investigación
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound can also inhibit the activity of certain enzymes, disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitroimidazoles such as metronidazole, tinidazole, and nimorazole . These compounds share a similar imidazole ring structure but differ in their substituents and specific biological activities.
Uniqueness
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
114153-79-6 |
|---|---|
Fórmula molecular |
C6H10N4O3 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2-(5-amino-2-methyl-4-nitroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C6H10N4O3/c1-4-8-6(10(12)13)5(7)9(4)2-3-11/h11H,2-3,7H2,1H3 |
Clave InChI |
VIUHVSVCSIUBGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1CCO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
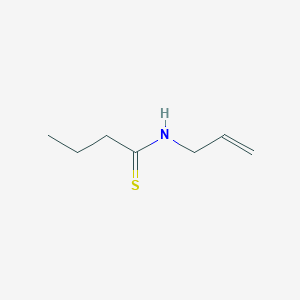
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
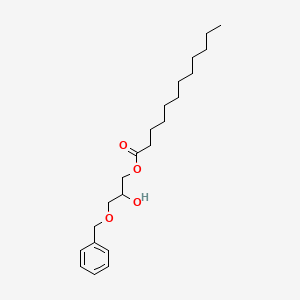
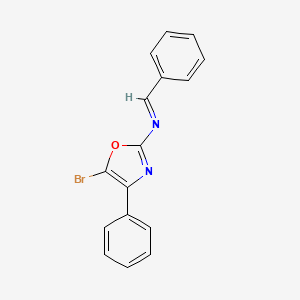
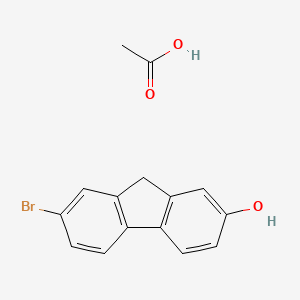
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
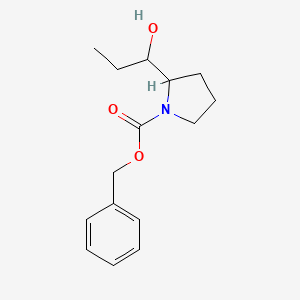
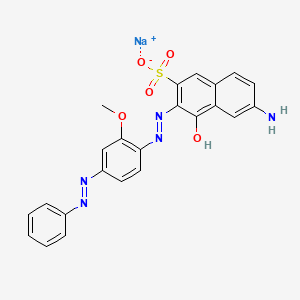
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
